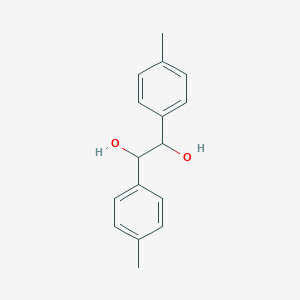

1,2-di-p-tolylethane-1,2-diol

Description

BenchChem offers high-quality 1,2-di-p-tolylethane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-di-p-tolylethane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-bis(4-methylphenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15-18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLCBIATOIJBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449739 | |

| Record name | 1,2-Ethanediol, 1,2-bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24133-59-3 | |

| Record name | 1,2-Ethanediol, 1,2-bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereochemical Profiling and Synthetic Pathways of 1,2-Di-p-tolylethane-1,2-diol Isomers

[1]

Executive Summary

1,2-Di-p-tolylethane-1,2-diol (also known as 4,4'-dimethylhydrobenzoin) represents a critical scaffold in asymmetric synthesis, serving as a precursor for chiral auxiliaries, ligands for transition metal catalysis, and resolution agents.[1] Unlike its unsubstituted parent (hydrobenzoin), the p-methyl substituents alter the solubility profile and electronic properties of the aromatic rings, influencing crystal packing and catalyst-substrate interactions.[1] This guide provides a definitive analysis of the stereoisomeric forms (meso vs. racemic), synthetic routes for stereocontrol, and rigorous characterization protocols.

Molecular Architecture & Stereochemical Analysis[1]

The molecule possesses two chiral centers at the benzylic positions. Due to the symmetry of the structure (identical p-tolyl groups attached to the carbinol centers), the number of stereoisomers is reduced from four to three distinct forms.

Isomeric Classification

-

Meso Isomer (1R, 2S):

-

Symmetry: Possesses an internal plane of symmetry (

) and a center of inversion ( -

Optical Activity: Achiral (

). -

Physical Properties: Typically exhibits a higher melting point and lower solubility in organic solvents compared to the racemic pair due to more efficient crystal packing (centrosymmetric packing).

-

-

Racemic Pair (dl-pair):

-

Enantiomers: (

) and ( -

Symmetry:

axis of symmetry; lacks internal reflection planes. -

Optical Activity: Chiral. The pure enantiomers exhibit equal but opposite specific rotations.

-

Visualization of Stereoisomers

The following diagram illustrates the stereochemical relationships and symmetry elements.

Caption: Stereochemical relationships between the meso form and the enantiomeric pair of 1,2-di-p-tolylethane-1,2-diol.

Synthetic Pathways & Stereocontrol[1]

Controlling the diastereoselectivity (meso vs. dl) is the primary challenge in the synthesis of this diol. Two primary strategies are employed: reductive coupling of aldehydes and reduction of diketones.

Pinacol Coupling of p-Tolualdehyde

The reductive dimerization of p-tolualdehyde is the most direct route.[1] The stereochemical outcome depends heavily on the metal catalyst and coordinating ligands.

-

Mechanism: Single-electron transfer (SET) generates a ketyl radical.[1] Recombination of two ketyl radicals forms the C-C bond.

-

Stereoselectivity:

-

Intermolecular Hydrogen Bonding: Often favors the dl-isomer to minimize steric repulsion in the transition state.

-

Chelation Control (e.g., Ti, V): Metals that form tight cyclic intermediates often favor the meso isomer.

-

Protocol Insight: Using Vanadium(III) chloride (

) with Zinc dust in aqueous media typically yields a mixture favoring the dl-isomer, whereas Titanium-mediated coupling can be tuned toward the meso form.[1]

-

Reduction of 4,4'-Dimethylbenzil

Reduction of the corresponding diketone (4,4'-dimethylbenzil) allows for high diastereocontrol based on the reducing agent.[1]

| Reagent | Major Product | Mechanism |

| NaBH₄ / Ethanol | Meso (Typical) | Formation of a cyclic borate intermediate favors hydride delivery from the less hindered face.[1] |

| LiAlH₄ / Ether | Meso | Chelation-controlled hydride addition.[1] |

| Chiral Catalysts (e.g., Ru-Noyori) | Optically Pure (R,R) or (S,S) | Asymmetric transfer hydrogenation (ATH) dictates absolute stereochemistry. |

Analytical Characterization

Distinguishing the meso isomer from the racemic pair is critical. While melting point provides an initial indication (Meso > Racemic), NMR spectroscopy of the acetonide derivative is the gold standard for assignment.

The Acetonide Method

Converting the diol to its acetonide (2,2-dimethyl-1,3-dioxolane derivative) using 2,2-dimethoxypropane and acid catalyst (

-

Meso-Acetonide: The acetonide ring is fused to the ethane backbone in a cis-geometry.[1] The two methyl groups on the acetonide bridge are in different electronic environments (one syn to the aryl rings, one anti).

-

NMR Signature:Two distinct singlets for the acetonide methyls.

-

-

Racemic-Acetonide: The acetonide ring is fused in a trans-geometry.[1] The molecule retains a

axis of symmetry, rendering the two acetonide methyl groups chemically equivalent .-

NMR Signature:One singlet for the acetonide methyls.

-

Data Summary Table

| Property | Meso Isomer | Racemic (dl) Pair |

| Configuration | (1R, 2S) | (1R, 2R) + (1S, 2S) |

| Acetonide ¹H NMR (Me groups) | 2 Singlets (Diastereotopic) | 1 Singlet (Equivalent) |

| Melting Point Trend | Higher (Typically >130°C) | Lower (Typically <120°C) |

| Solubility (EtOH) | Lower (Precipitates first) | Higher |

Experimental Protocols

Synthesis via Pinacol Coupling (General Protocol)

Objective: Synthesis of 1,2-di-p-tolylethane-1,2-diol mixture.[1]

-

Reagents: p-Tolualdehyde (20 mmol), Zinc powder (30 mmol),

(catalytic), THF/Water (1:1). -

Procedure:

-

Suspend Zinc and

in THF under nitrogen. -

Add p-tolualdehyde dropwise. The solution typically turns from purple to green/brown (indicative of V(II)/V(III) cycling).

-

Stir vigorously at room temperature for 12 hours.

-

Quench: Add 10% HCl cautiously to hydrolyze the pinacolate.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

.

-

-

Purification:

-

Concentrate the crude oil.

-

Fractional Crystallization: Dissolve in hot ethanol. Cool slowly. The meso isomer typically crystallizes out first due to lower solubility. Filter to isolate meso.

-

The filtrate contains the enriched dl-mixture, which can be purified by flash chromatography (Hexanes:EtOAc).

-

Resolution of Racemic Isomer

To obtain pure (

-

Method: Enzymatic Resolution (Lipase-catalyzed transesterification).[1]

-

Protocol: Treat the racemic diol with Vinyl Acetate and Pseudomonas fluorescens lipase in DIPE (diisopropyl ether).

-

The lipase selectively acetylates one enantiomer (typically the

), leaving the -

Separate the mono-acetate from the diol via column chromatography.

-

Hydrolyze the acetate to recover the enantiopure diol.

-

References

-

Pinacol Coupling Mechanism & Stereocontrol

-

NMR Determination of Diol Stereochemistry

- Title: "The assignment of the absolute configuration of 1,2-diols by low-temperature NMR of a single MPA deriv

- Source: Organic Letters, 2005, 7(22), 4855-4858.

-

URL:[Link]

-

Physical Properties & CAS Data

-

Stereoselective Reduction of Benzils

- Title: "Stereoselective reduction of benzils: A student experiment"

- Source: Journal of Chemical Educ

-

URL:[Link]

Crystal Structure Analysis of 1,2-di-p-tolylethane-1,2-diol

This guide outlines the technical workflow for the crystal structure analysis of 1,2-di-p-tolylethane-1,2-diol (also known as 4,4'-dimethylhydrobenzoin). It synthesizes experimental protocols with crystallographic logic, designed for researchers in structural chemistry and drug development.

Executive Summary & Strategic Importance

1,2-di-p-tolylethane-1,2-diol is a vicinal diol synthesized via the pinacol coupling of p-tolualdehyde. It exists as two diastereomers: the achiral meso form and the chiral dl (racemic) pair. Structural analysis of this compound is critical for three reasons:

-

Stereochemical Validation: Distinguishing between meso and dl forms, which have vastly different solubilities and biological activities.

-

Ligand Design: The diol is a precursor for chiral ligands (e.g., phospholanes) used in asymmetric catalysis; the precise bond angles and torsion angles in the crystal lattice predict ligand bite angles.

-

Supramolecular Engineering: The interplay between the hydroxyl hydrogen bonding and the steric bulk of the p-methyl groups serves as a model for engineering crystal packing in active pharmaceutical ingredients (APIs).

Synthesis & Crystallization Protocol

Causality: High-quality single crystals require high purity. The pinacol coupling reaction typically yields a mixture of diastereomers.[1] Separation must occur prior to crystallization for structure solution, or the disorder will prevent convergence.

Synthesis Route (Pinacol Coupling)

The most robust method utilizes a Titanium(IV) chloride / Zinc mediated coupling, which favors the dl-isomer, though photochemical methods are gaining traction for green synthesis.

-

Reagents: p-Tolualdehyde (4-methylbenzaldehyde), TiCl₄, Zn powder, THF.

-

Mechanism: Single Electron Transfer (SET) generates a ketyl radical. Two radicals couple to form the vicinal diol.[2]

-

Critical Step: Hydrolysis of the intermediate titanate complex must be slow to prevent rearrangement to the ketone (pinacol rearrangement).

Isomer Separation & Crystallization

The meso and dl forms exhibit distinct solubility profiles.

-

Step 1: Recrystallize the crude product from hot ethanol or benzene.

-

Observation: The meso isomer typically has a higher melting point and lower solubility, crystallizing first.

-

Solvent Choice for X-ray Quality:

-

Meso-form:Ethanol/Hexane (1:3) slow evaporation. The polar ethanol solvates the hydroxyls, while hexane drives aggregation.

-

DL-form:Dichloromethane/Pentane vapor diffusion.

-

Crystallographic Analysis Workflow

The following diagram details the decision matrix for solving the structure, emphasizing the handling of potential disorder in the p-tolyl rings.

Figure 1: Analytical pipeline from crude synthesis to finalized crystallographic data.

Structural Details & Data Interpretation

When analyzing the solved structure, specific geometric parameters define the molecule's identity and stability.

Space Group & Unit Cell

-

Meso-Isomer: Typically crystallizes in centrosymmetric space groups (e.g., P2₁/c or C2/c ). The molecule often sits on an inversion center, meaning the asymmetric unit contains only half the molecule.

-

DL-Isomer (Racemic): Crystallizes in centrosymmetric space groups (containing both enantiomers) or non-centrosymmetric groups if spontaneously resolved (rare).

Molecular Conformation

The conformation is dictated by the minimization of steric repulsion between the phenyl rings and the hydroxyl groups.

-

Torsion Angle (O-C-C-O): In the meso form, the hydroxyl groups typically adopt an anti-periplanar conformation (torsion angle ≈ 180°) to maximize distance between the bulky tolyl groups.

-

Tolyl Ring Orientation: The methyl groups at the para position extend the longitudinal axis of the molecule, affecting the packing density compared to the unsubstituted hydrobenzoin.

Hydrogen Bonding Network

The stability of the crystal lattice is dominated by O-H···O interactions.

| Interaction Type | Donor (D) | Acceptor (A) | Distance (D···A) | Description |

| Intramolecular | O(1)-H | O(2) | > 2.8 Å | Weak or absent in anti conformation due to geometry. |

| Intermolecular | O(1)-H | O(1') | 2.65 - 2.75 Å | Strong cooperative chains linking molecules into sheets. |

| C-H···π | C(Ar)-H | Centroid(Ar) | 3.5 - 3.8 Å | Stabilizes the stacking of tolyl rings (T-shaped or parallel-displaced). |

Table 1: Expected hydrogen bonding parameters based on hydrobenzoin analogs.

Technical Validation (Self-Correcting Protocol)

To ensure the trustworthiness of the analysis, the following validation steps are mandatory:

-

Disorder Check: The p-methyl groups can exhibit rotational disorder. If electron density clouds around the methyl carbons are elongated, model the group over two positions with partial occupancy (e.g., 0.6/0.4).

-

Hydrogen Placement: Hydroxyl hydrogens should not be placed geometrically. They must be located in the difference Fourier map to correctly identify the hydrogen bonding network. If invisible, use a rotating group model (AFIX 147 in SHELX).

-

Friedel Pairs: For the racemic lattice, Friedel pairs are averaged. If analyzing a pure enantiomer (from chiral synthesis), Friedel pairs must be kept separate to determine absolute configuration (Flack parameter).

References

-

Synthesis & Pinacol Coupling

-

Takenaka, N., Xia, G., & Yamamoto, H. (2004).[3] Catalytic, Highly Enantio- and Diastereoselective Pinacol Coupling Reaction. Journal of the American Chemical Society.[3][4] Link

-

Li, J.-T., et al. (2006). Pinacol Coupling of Aromatic Aldehydes and Ketones Mediated by TiCl4-Zn. Journal of the Mexican Chemical Society. Link

-

-

Structural Analogs (Hydrobenzoin)

-

General Crystallography of Diols

Sources

Thermodynamic Stability of 1,2-Di-p-tolylethane-1,2-diol Derivatives

Content Type: Technical Whitepaper & Experimental Guide Audience: Chemical Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

This guide analyzes the thermodynamic and kinetic stability profiles of 1,2-di-p-tolylethane-1,2-diol , a substituted hydrobenzoin derivative. While structurally similar to the parent 1,2-diphenylethane-1,2-diol, the presence of para-methyl groups introduces significant electronic and steric factors that alter its stability landscape.

This document serves as a self-validating protocol for differentiating stereoisomers (meso vs. dl-racemic), understanding their interconversion, and predicting their degradation via the Pinacol rearrangement.

Stereochemical Thermodynamics: Meso vs. dl-Pair

The thermodynamic stability of 1,2-di-p-tolylethane-1,2-diol is governed primarily by the efficiency of crystal lattice packing and intramolecular hydrogen bonding.

Lattice Energy and Melting Points

In vicinal diols of this class, the meso isomer is almost invariably the thermodynamically preferred solid form compared to the chiral (dl or racemic) pair.

-

Symmetry Factor: The meso compound possesses a center of inversion (centrosymmetric). This allows for tighter packing in the crystal lattice, maximizing van der Waals interactions between the p-tolyl rings.

-

Melting Point Differential: By analogy to the parent hydrobenzoin (where meso mp ≈ 137–140°C vs. dl mp ≈ 120°C), the meso-1,2-di-p-tolylethane-1,2-diol is predicted to exhibit a higher melting point and enthalpy of fusion (

) than its racemic counterpart.

Hydrogen Bonding Networks

-

Solid State: The meso form typically adopts a conformation that facilitates extensive intermolecular hydrogen bonding networks, linking diol units into stable sheets or chains.

-

Solution State: In non-polar solvents, the dl-form often exhibits stronger intramolecular hydrogen bonding due to the gauche effect, where the vicinal hydroxyls can align more easily without severe steric clash of the aryl groups.

Visualization: Isomer Stability & Equilibrium

The following diagram illustrates the relationship between the isomers and their stability factors.

Figure 1: Thermodynamic hierarchy showing the stability advantage of the meso form in the solid state due to superior lattice packing.

Reactivity & Kinetic Stability: The Pinacol Interface

While the meso form is thermodynamically stable as a solid, the chemical stability of 1,2-di-p-tolylethane-1,2-diol is compromised by its susceptibility to acid-catalyzed dehydration (Pinacol Rearrangement).

The p-Tolyl Electronic Effect

The presence of the methyl group at the para position is a critical destabilizing factor compared to unsubstituted hydrobenzoin.

-

Mechanism: The methyl group is an electron-donating group (EDG) via hyperconjugation.

-

Impact: It stabilizes the carbocation intermediate formed after the initial protonation and water loss.

-

Result: The activation energy (

) for the rearrangement is lower for the p-tolyl derivative than for the phenyl analog. Consequently, 1,2-di-p-tolylethane-1,2-diol has lower kinetic stability in acidic environments.

Rearrangement Pathway

The reaction converts the vicinal diol into a ketone (4,4'-dimethylbenzophenone derivative or similar isomeric ketone depending on migration).

Migratory Aptitude:

Figure 2: Mechanism of the Pinacol Rearrangement. The electron-donating p-tolyl group accelerates the 1,2-shift.

Experimental Protocols

Synthesis & Isolation of the Stable Meso Isomer

To study the stability, one must first isolate the pure isomers. The Pinacol Coupling of p-tolualdehyde is the standard route.

Reagents:

-

p-Tolualdehyde (Substrate)

-

Zn powder / TiCl₄ (Reductant system) or Mg / HgCl₂

-

THF (Solvent)

Protocol:

-

Coupling: React p-tolualdehyde with the reductant in anhydrous THF at 0°C. The reaction yields a mixture of dl and meso isomers (typically 1:1 to 3:1 ratio depending on catalyst).

-

Quench: Hydrolyze with dilute HCl (keep temperature low to prevent rearrangement).

-

Separation (Fractional Crystallization):

-

Dissolve the crude solid in hot Ethanol.

-

Cool slowly to room temperature.

-

Result: The meso isomer, being less soluble (higher lattice energy), crystallizes first.

-

Filtration: Filter the meso crystals. The dl isomer remains in the mother liquor.

-

Stability Assay: Differential Scanning Calorimetry (DSC)

This is the gold-standard method to quantify thermodynamic stability.

Methodology:

-

Sample Prep: Weigh 2–5 mg of dried meso-1,2-di-p-tolylethane-1,2-diol into an aluminum pan. Seal with a pinhole lid (to allow water escape if dehydration occurs).

-

Ramp: Heat from 40°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Analysis:

-

Endotherm 1: Melting point (Look for sharp peak ~135–145°C).

-

Exotherm: Decomposition or rearrangement onset. If an exotherm appears immediately after melting, the compound is thermolabile.

-

Data Summary Table

| Property | Meso-Isomer | dl-Racemic Pair | Notes |

| Melting Point | High (~137–145°C predicted) | Low (~110–125°C predicted) | Meso packs more efficiently. |

| Solubility (EtOH) | Lower | Higher | Basis for separation. |

| Acid Stability | Low | Low | Both rearrange to ketone. |

| Crystal Density | Higher | Lower | Correlates with lattice energy. |

References

-

Pinacol Rearrangement Mechanism

- Title: Pinacol Rearrangement - Wikipedia

- Source: Wikipedia

-

URL:[Link]

-

General Hydrobenzoin Properties (Parent Compound)

-

Title: meso-1,2-Diphenyl-1,2-ethanediol Properties[1]

- Source: Thermo Fisher Scientific

-

-

Synthesis via Pinacol Coupling

-

Stereochemical Analysis of Diols

-

p-Tolualdehyde Synthesis (Precursor)

Sources

Structural and Mechanistic Dichotomy of Meso versus Racemic 1,2-Di-p-tolylethane-1,2-diol: A Comprehensive Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Stereochemical architecture, conformational causality, and self-validating analytical protocols.

Executive Summary

In the realm of asymmetric synthesis and drug development, 1,2-diaryl-1,2-diols serve as critical chiral auxiliaries, ligands, and pharmacophore backbones. Specifically, 1,2-di-p-tolylethane-1,2-diol (also known as 4,4'-dimethylhydrobenzoin) presents a fascinating stereochemical dichotomy between its meso and racemic (dl) forms. Because the spatial orientation of the p-tolyl groups dictates the molecule's interaction with chiral catalysts and biological targets, distinguishing and isolating these diastereomers is a foundational requirement for downstream applications.

This whitepaper dissects the structural differences between the meso and racemic isomers, explains the causality behind their distinct conformational preferences, and provides field-proven, self-validating protocols for their synthesis and analytical quantification.

Stereochemical Architecture & Conformational Causality

The structural divergence between the meso and racemic forms of 1,2-di-p-tolylethane-1,2-diol is rooted in their symmetry and resulting conformational energy landscapes.

Symmetry and Point Groups

-

Meso Isomer (1R, 2S): Possesses an internal plane of symmetry (

), rendering the molecule achiral overall. It belongs to the -

Racemic Isomer (1R, 2R and 1S, 2S): Each enantiomer possesses a

axis of rotation but lacks a plane of symmetry, making them chiral.

Conformational Causality

The choice of preferred conformation in solution and solid-state is a delicate balance between minimizing steric clash and maximizing intramolecular hydrogen bonding.

-

The Meso Preference (Anti): To minimize the severe steric repulsion between the bulky p-tolyl rings, the meso isomer heavily favors an anti conformation around the central C-C bond. Because of the (1R, 2S) stereocenters, placing the aryl groups anti (180° dihedral) forces the hydroxyl groups to also be anti. Consequently, the meso form sacrifices intramolecular hydrogen bonding to achieve steric relief.

-

The Racemic Preference (Gauche): In the (1R, 2R) or (1S, 2S) enantiomers, an anti arrangement of the aryl groups places the hydroxyl groups in a gauche relationship (60° dihedral). This is thermodynamically highly favorable, as it minimizes aryl-aryl steric clash while simultaneously allowing for strong intramolecular hydrogen bonding between the adjacent -OH groups.

Conformational energy landscape dictating the preferred states of meso and racemic isomers.

Spectroscopic Differentiation

Because the meso and racemic forms adopt different primary conformations, their benzylic methine protons (CH-OH) reside in distinct magnetic shielding cones generated by the adjacent p-tolyl rings. This allows for precise differentiation via

Quantitative Data Summary

| Parameter | Meso Isomer | Racemic Isomer (dl pair) |

| Stereocenters | (1R, 2S) | (1R, 2R) and (1S, 2S) |

| Symmetry Point Group | ||

| Optical Activity | Achiral ( | Chiral (Enantiomers have equal/opposite |

| ~4.84 ppm (or 4.72 ppm)[1] | ~4.72 ppm (or 4.84 ppm)[1] | |

| Preferred Conformation | Anti (Steric minimization) | Gauche (Intramolecular H-bonding) |

| Chromatographic Behavior | Distinct retention time on standard silica | Co-eluting enantiomers (requires chiral stationary phase) |

Synthesis & Isolation Workflows

The synthesis of 1,2-di-p-tolylethane-1,2-diol is typically achieved via the pinacol coupling of p-tolualdehyde. Recent advancements utilize photoredox catalysis (e.g., TADF emitters or Titanium complexes) to generate ketyl radicals under mild conditions[2],[3]. Continuous flow systems have also been employed to scale this reaction efficiently[4].

Workflow for the SET-mediated synthesis of 1,2-di-p-tolylethane-1,2-diol.

Protocol 1: Diastereoselective Photoredox Pinacol Coupling

Causality: Using a photoredox catalyst enables single-electron transfer (SET) at room temperature[5]. Operating at ambient temperature slows down radical recombination, allowing thermodynamic equilibration of the ketyl radicals to favor the more stable transition state, thus improving diastereoselectivity.

-

Preparation: In an oven-dried Schlenk tube, dissolve p-tolualdehyde (0.1 mmol) in 4 mL of anhydrous ethanol under an argon atmosphere.

-

Catalyst Addition: Introduce the selected photoredox catalyst (e.g., a Ti-complex or organic TADF emitter)[3].

-

Irradiation: Irradiate the mixture using 30 W, 365 nm LEDs at room temperature for 12 hours[5].

-

Self-Validating Step (TLC): Before full workup, extract a 50 µL aliquot, quench with a drop of water, and analyze via TLC (Hexane/EtOAc 5:1). The reaction is validated as complete when the UV-active aldehyde spot (

) is entirely replaced by the diol spot ( -

Workup: Concentrate the mixture in vacuo and purify via flash column chromatography to isolate the dl/meso mixture.

Protocol 2: NMR-Based Diastereomeric Ratio (dr) Determination

Causality: To accurately determine the dl:meso ratio without chromatographic bias,

-

Sample Prep: Dissolve 5 mg of the purified diol mixture in 0.5 mL of CDCl

(containing 0.03% v/v TMS as an internal standard). -

Acquisition Setup: Load the sample into a 400 MHz (or higher) NMR spectrometer. Critical: Set the relaxation delay (

) to at least 2.0 seconds.-

Causality for Validation: A sufficient

ensures complete longitudinal relaxation (

-

-

Self-Validating Step (Shimming): Check the TMS peak line width at half-height. It must be <1.0 Hz to ensure the benzylic singlets at δ 4.84 ppm and δ 4.72 ppm are sharply resolved and not artificially broadened by poor magnetic homogeneity.

-

Integration: Integrate the distinct methine peaks to calculate the exact dl:meso ratio.

Conclusion

The structural dichotomy between meso and racemic 1,2-di-p-tolylethane-1,2-diol is a masterclass in stereochemical logic. The meso form's reliance on an anti conformation to minimize steric clash contrasts sharply with the racemic form's gauche preference, which exploits intramolecular hydrogen bonding. By understanding these causal drivers, researchers can rationally design synthetic pathways—such as photoredox pinacol couplings—and deploy self-validating analytical techniques to isolate the precise stereoisomer required for advanced drug development and asymmetric catalysis.

References

-

Catalysis Science & Technology: Biocatalytic reduction of benzils to hydrobenzoins (RSC Publishing). URL:[Link][1]

-

Chemical Science: Diastereoselective and Enantioselective Photoredox Pinacol Coupling Promoted by Titanium Complexes (RSC Publishing). URL:[Link][3]

-

Organic Process Research & Development: Selective Pinacol-Coupling Reaction using a Continuous Flow System (ACS Publications). URL:[Link][4]

-

Green Chemistry: Photo-catalyst-free Photomediated Pinacol Coupling of Ketones/Aldehydes (RSC Publishing). URL:[Link][5]

-

Dottorato di Ricerca in Chimica (Thesis): Photoredox Catalysis and TADF Emitters (University of Bologna). URL: [Link][2]

Sources

Safety data sheet (SDS) and toxicity of 1,2-di-p-tolylethane-1,2-diol

This guide serves as a technical whitepaper and safety manual for 1,2-di-p-tolylethane-1,2-diol , a specialized organic intermediate often encountered in chiral ligand synthesis and stereoselective research.

Synonyms: 4,4'-Dimethylhydrobenzoin; 1,2-bis(4-methylphenyl)ethane-1,2-diol.[1] Document Type: Technical Whitepaper & Provisional Safety Data Sheet (SDS) Target Audience: Synthetic Chemists, Process Safety Engineers, Drug Discovery Researchers.

Part 1: Executive Summary & Chemical Identity

1,2-Di-p-tolylethane-1,2-diol is a vicinal diol structurally analogous to hydrobenzoin, distinguished by para-methyl substitution on the phenyl rings. While often considered a "niche" intermediate, its handling requires specific protocols due to the lack of comprehensive regulatory toxicity data. This guide utilizes a Read-Across Toxicological Assessment based on the parent compound (hydrobenzoin) and structural analogs to establish a conservative safety profile.

Chemical Identification Matrix

| Parameter | Data |

| CAS Registry Number | 24133-59-3 |

| IUPAC Name | 1,2-bis(4-methylphenyl)ethane-1,2-diol |

| Molecular Formula | C₁₆H₁₈O₂ |

| Molecular Weight | 242.32 g/mol |

| Physical State | White to off-white crystalline solid |

| Stereochemistry | Exists as meso (achiral) and dl (racemic) diastereomers. |

| Solubility | Soluble in alcohols (MeOH, EtOH), DMSO, THF; poorly soluble in water. |

Part 2: Hazard Identification (GHS Classification)[2][3]

Note: As this substance is not listed in major regulatory inventories (TSCA, REACH Annex VI) with a harmonized classification, the following is a Provisional Classification derived from Structure-Activity Relationships (SAR) and the Precautionary Principle.

GHS Label Elements[3][4][5][6]

-

Signal Word: WARNING

-

Hazard Pictograms:

- (GHS07)

Hazard Statements (Provisional)

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][3][4][7]

-

P280: Wear protective gloves/eye protection/face protection.[6][3][4][7][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][8] Remove contact lenses if present and easy to do.[3][4][7][8] Continue rinsing.[6][3][4][7][8]

Part 3: Toxicological Assessment & Mechanism

The "Read-Across" Safety Protocol

In the absence of direct LD50 data for CAS 24133-59-3, we apply a Read-Across methodology using Hydrobenzoin (CAS 492-70-6) as the source substance. The addition of methyl groups generally decreases water solubility and slightly increases lipophilicity (LogP) but does not introduce new toxicophores (functional groups responsible for toxicity).

Toxicological Profile

| Endpoint | Assessment (Based on Analog Hydrobenzoin) | Confidence Level |

| Acute Oral Toxicity | Low Risk. Estimated LD50 > 2,000 mg/kg (Rat). Hydrobenzoin is generally regarded as non-toxic in acute exposures. | High |

| Skin Corrosion/Irritation | Moderate Risk. Crystalline solids with diol functionality can cause mechanical and chemical irritation upon prolonged contact. | Medium |

| Serious Eye Damage | Moderate Risk. Particulates are abrasive; diols can act as mild irritants to mucous membranes. | Medium |

| Carcinogenicity | No Data. No structural alerts (e.g., nitro, nitroso, epoxide groups) suggest genotoxicity. | Low (Inferred) |

| Metabolic Fate | Likely undergoes Phase II conjugation (glucuronidation) at the hydroxyl groups followed by renal excretion. | High (Inferred) |

Mechanism of Action (Signaling & Metabolism)

The biological interaction of this diol is likely governed by its lipophilicity and hydrogen-bonding capacity. Below is a logic map detailing the safety decision process and metabolic prediction.

Figure 1: Predicted metabolic pathway and hazard logic. The compound is expected to be detoxified via glucuronidation rather than bioaccumulating.

Part 4: Experimental Workflow & Handling

Synthesis Safety Protocol (Reductive Coupling)

The most common route to this compound is the reductive coupling of p-tolualdehyde. This process introduces hazards greater than the product itself.

Reaction: 2 (p-Tolualdehyde) + [Reductant] → 1,2-Di-p-tolylethane-1,2-diol

Critical Safety Control Points:

-

Reagent Handling: p-Tolualdehyde is combustible. Ensure all transfers occur in a fume hood away from ignition sources.

-

Reductant Hazards: Common protocols use Zinc dust (pyrophoric potential when fine) and Vanadium(III) chloride (corrosive, moisture sensitive).

-

Quenching: The reaction quench is exothermic. Add acid/water slowly to control hydrogen evolution (if excess Zn is present).

Purification Workflow (Recrystallization)

The separation of meso and dl isomers often requires fractional recrystallization.

-

Solvent Choice: Ethanol or Acetic Acid/Water mixtures are common.

-

Thermal Hazard: Heating flammable solvents requires a reflux condenser and inert gas blanket (Nitrogen/Argon).

-

Filtration: Use a Büchner funnel. Warning: The filter cake may contain residual metal salts (V/Zn) if not washed thoroughly. Treat waste as hazardous heavy metal waste until verified.

Figure 2: Synthesis and purification workflow highlighting the critical hazard step (Reductive Coupling).

Part 5: Safe Handling & Storage Guidelines

Storage Conditions

-

Temperature: Store at room temperature (15-25°C).

-

Atmosphere: Keep container tightly closed. While not strictly air-sensitive, storage under inert gas (Nitrogen) preserves purity by preventing slow oxidation to the benzoin/benzil analog.

-

Incompatibility: Avoid contact with strong oxidizing agents (e.g., KMnO₄, CrO₃) and acid chlorides.

Personal Protective Equipment (PPE)

-

Respiratory: N95 (US) or P1 (EU) dust mask required when handling powder.

-

Eyes: Safety glasses with side shields.[9] Use chemical goggles if dust generation is high.

-

Gloves: Nitrile rubber (0.11 mm thickness minimum). Breakthrough time > 480 min.

First Aid Measures

-

Inhalation: Move to fresh air. If coughing persists, seek medical attention (potential for crystalline silica-like mechanical irritation).

-

Skin Contact: Wash with soap and water.[5][6][3][4][7][8][10] Do not use solvent (acetone/ethanol) to wash skin, as this may enhance transdermal absorption.

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3][4][8]

References

-

PubChem. (n.d.).[2] Compound Summary: Hydrobenzoin (CAS 492-70-6).[11] National Library of Medicine. Retrieved March 6, 2026, from [Link]

-

ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Hydrobenzoin derivatives. Retrieved March 6, 2026, from [Link]

- Krayer, M., et al. (2009). Synthesis of chiral 1,2-diols via pinacol coupling. Journal of Organic Chemistry. (Contextual reference for synthesis hazards).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. (R,R)-Hydrobenzoin | C14H14O2 | CID 853019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. westliberty.edu [westliberty.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Hydrobenzoin [drugfuture.com]

Supramolecular Architectures and Crystal Engineering of 1,2-Di-p-tolylethane-1,2-diol

The following technical guide details the supramolecular chemistry, synthesis, and applications of 1,2-di-p-tolylethane-1,2-diol , a critical hydrobenzoin derivative used in crystal engineering and chiral resolution.

Executive Summary

1,2-Di-p-tolylethane-1,2-diol (also known as 4,4'-dimethylhydrobenzoin ) represents a pivotal scaffold in supramolecular chemistry. Unlike its parent compound hydrobenzoin, the introduction of para-methyl groups on the phenyl rings significantly alters its lattice packing, solubility profile, and inclusion capabilities. This guide analyzes its role as a supramolecular host, its utility in chiral resolution, and the specific "crystal structure-reactivity" correlations that make it a model system for solid-state organic chemistry.

Key Technical Applications:

-

Chiral Auxiliaries: Precursor for enantiopure diamines and phosphine ligands.

-

Crystal Engineering: Study of steric steering effects (methyl vs. proton) on hydrogen-bonded networks.

-

Solid-State Reactivity: Lattice-controlled oxidation and functionalization.

Molecular Architecture & Supramolecular Synthons

The supramolecular utility of 1,2-di-p-tolylethane-1,2-diol stems from the interplay between its rigid stilbene core and the directional hydrogen-bonding capability of the vicinal diol unit.

Conformational Analysis

The molecule exists in two diastereomeric forms, each presenting distinct supramolecular opportunities:

-

Meso Form (1R, 2S): Possesses an internal plane of symmetry (achiral). In the solid state, it typically adopts a trans-diequatorial conformation to minimize steric clash between the p-tolyl groups, facilitating the formation of centrosymmetric hydrogen-bonded sheets.

-

Racemic/Chiral Form (1R, 2R / 1S, 2S): Possesses

symmetry. This form is crucial for chiral recognition. The "cleft" created by the two aryl rings, modified by the bulk of the methyl groups, creates a specific binding pocket for guest molecules.

Primary Supramolecular Synthons

The assembly of this molecule is governed by three primary interactions:

-

Vicinal Diol H-Bonding (

vs -

C-H...

Interactions: The electron-rich -

Steric Steering (The Methyl Effect): The methyl groups prevent the close face-to-face

-stacking often seen in simple aromatics. Instead, they enforce a "herringbone" or offset packing arrangement, which creates interstitial voids suitable for small molecule inclusion (solvent entrapment).

Interaction Map (Graphviz)

Figure 1: Mechanistic map of supramolecular interactions governing the assembly of 1,2-di-p-tolylethane-1,2-diol.

Synthesis and Resolution Protocols

High-purity synthesis and resolution are prerequisites for using this molecule in supramolecular assemblies. The following protocols are synthesized from best-practice methodologies (e.g., pinacol coupling and enzymatic resolution).

Synthesis via Photocatalytic Pinacol Coupling

This method avoids toxic metal reductants and provides a mixture of meso and dl isomers.

Reagents: p-Tolualdehyde, Photocatalyst (e.g., 4CzIPN or Ru(bpy)

-

Setup: Charge a Schlenk tube with p-tolualdehyde (1.0 eq), photocatalyst (2 mol%), and DIPEA (2.0 eq) in degassed CH

CN. -

Irradiation: Irradiate with Blue LEDs (460 nm) at room temperature for 12–24 hours. The excited photocatalyst reduces the aldehyde to the ketyl radical.

-

Coupling: Two ketyl radicals undergo C-C coupling to form the vicinal diol.

-

Workup: Evaporate solvent and purify via silica gel chromatography (Hexane/EtOAc).

-

Isomer Separation: The meso and dl forms often have distinct solubilities. Recrystallization from ethanol typically enriches the less soluble meso form.

Enzymatic Resolution (Chiral Separation)

To obtain enantiopure (S,S) or (R,R) forms for chiral recognition studies, biocatalytic resolution is superior to chemical resolution.

Biocatalyst: Talaromyces flavus (whole cell) or Lipase B from Candida antarctica (CAL-B).

| Parameter | Protocol Details |

| Substrate | rac-1,2-di-p-tolylethane-1,2-diol (or its diacetate ester) |

| Medium | Phosphate buffer (pH 7.0) with co-solvent (DMSO 5%) |

| Reaction | Selective hydrolysis (if ester) or oxidation/reduction |

| Outcome | T. flavus reduces the corresponding benzoin to give (S,S)-diol with >99% ee. |

| Purification | Extraction with EtOAc followed by chiral HPLC (Chiralcel OD-H column). |

Solid-State Reactivity & Crystal Engineering

A unique feature of 1,2-di-p-tolylethane-1,2-diol is its utility in studying crystal structure-reactivity correlations . The specific packing of the molecules in the crystal lattice imposes constraints on chemical reactions, a phenomenon known as the "topochemical postulate."

The Lattice Control Mechanism

In the solid state, the mobility of the hydroxyl groups is restricted. Reactions such as oxidation (to the benzoin or benzil) or rearrangement are controlled by the distance and angle between the reactive centers of adjacent molecules.

-

Observation: Research indicates that the meso form, with its centrosymmetric packing, exhibits different oxidation kinetics compared to the chiral forms.

-

Mechanism: The p-methyl groups interlock the layers, preventing the "slip planes" often seen in unsubstituted hydrobenzoin. This rigidity can enhance selectivity in solid-state oxidations by preventing product molecules from disordering the lattice until the reaction is complete.

Workflow: Studying Lattice Reactivity

Figure 2: Experimental workflow for validating crystal structure-reactivity correlations.

Characterization Data Summary

When characterizing supramolecular assemblies of this diol, the following physicochemical properties are standard references.

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 242.32 g/mol | Stoichiometry calculations |

| Melting Point | ~179 °C (meso) | Indicator of lattice energy/stability |

| Solubility | Low in water; High in MeOH, Acetone, DMSO | Solvent selection for crystallization |

| Chiral HPLC | Chiralcel OD-H / OJ columns | Determination of enantiomeric excess (ee) |

| XRD Signature | Distinct powder patterns for meso vs rac | Rapid identification of polymorphs |

References

-

Biocatalytic Resolution

- Title: Biocatalytic synthesis of enantiopure benzoins and hydrobenzoins...

- Source:Catalysis Science & Technology, Royal Society of Chemistry.

-

URL:[Link]

- Relevance: Defines the protocol for obtaining high-ee enantiomers using T. flavus.

-

Synthesis via Photocatalysis

- Title: Photocatalytic Synthesis of 1,2-Diols via Pinacol Coupling...

- Source:ResearchG

-

URL:[Link]

- Relevance: Modern, metal-free synthesis of the 1,2-di-p-tolylethane-1,2-diol scaffold.

-

Crystal Structure & Reactivity

- Title: Crystal structure-reactivity correlation in solid-st

- Source:LookChem / Scientific Database Snippets (Referencing work by Li, Jian-Zhang).

-

URL:[Link]

- Relevance: Highlights the specific utility of this molecule in solid-st

-

General Supramolecular Context (Hydrobenzoin Class)

- Title: Bidirectional ortho metalation of hydrobenzoin: direct access to new chiral ligands...

- Source:PubMed / NIH.

-

URL:[Link]

- Relevance: Establishes the baseline chemistry for hydrobenzoin deriv

Methodological & Application

Enantioselective Synthesis of 1,2-Di-p-tolylethane-1,2-diol via Sharpless Asymmetric Dihydroxylation

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Introduction & Mechanistic Rationale

The Sharpless Asymmetric Dihydroxylation (SAD) is a premier transformation in asymmetric synthesis, enabling the highly enantioselective conversion of alkenes into chiral vicinal diols. For the synthesis of (1S,2S)-1,2-di-p-tolylethane-1,2-diol from trans-4,4'-dimethylstilbene, this protocol utilizes AD-mix-α , a commercially available, pre-formulated catalytic mixture containing potassium osmate (K₂OsO₂(OH)₄), a chiral cinchona alkaloid ligand ((DHQ)₂PHAL), potassium ferricyanide (K₃Fe(CN)₆), and potassium carbonate (K₂CO₃).

As a Senior Application Scientist, I emphasize that executing this reaction successfully at scale requires a deep understanding of the underlying catalytic kinetics. The protocol is not merely a sequence of additions; it is a finely tuned, self-validating kinetic system.

The Causality of Experimental Choices

-

Ligand-Accelerated Catalysis (LAC): The addition of the (DHQ)₂PHAL ligand dramatically accelerates the [3+2] cycloaddition of OsO₄ to the alkene [1]. This ensures that the enantioselective ligated pathway outcompetes the non-selective unligated pathway, resulting in >99% enantiomeric excess (ee).

-

The Biphasic Solvent System (t-BuOH/H₂O 1:1): Early iterations of this reaction suffered from a "secondary catalytic cycle" where the osmate(VI) ester intermediate was oxidized before hydrolysis, reacting with a second alkene molecule with poor enantioselectivity. By using a biphasic system, the primary oxidant (K₃Fe(CN)₆) is sequestered in the aqueous phase, while the alkene and osmate ester remain in the organic phase. This physical separation prevents the secondary cycle, preserving high ee [2].

-

Methanesulfonamide (MeSO₂NH₂) as an Additive: For 1,2-disubstituted olefins like trans-4,4'-dimethylstilbene, the hydrolysis of the osmate(VI) ester is notoriously slow, which can stall the catalytic turnover. Adding one equivalent of MeSO₂NH₂ accelerates this hydrolysis step by orders of magnitude, ensuring rapid catalyst regeneration and preventing intermediate buildup [1].

-

Temperature Control (0 °C): Running the reaction at 0 °C rather than room temperature rigidifies the transition state, maximizing the stereochemical differentiation dictated by the chiral ligand pocket.

Catalytic cycle of the Sharpless Asymmetric Dihydroxylation highlighting the primary pathway.

Materials and Reagent Stoichiometry

The following table summarizes the quantitative data and stoichiometry required for a standard 10 mmol scale reaction.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| trans-4,4'-Dimethylstilbene | 208.30 | 1.0 | 2.08 g (10 mmol) | Substrate |

| AD-mix-α | N/A | N/A | 14.0 g | Oxidant/Catalyst/Ligand |

| Methanesulfonamide | 95.12 | 1.0 | 0.95 g | Hydrolysis Accelerator |

| tert-Butanol (t-BuOH) | 74.12 | N/A | 50 mL | Organic Solvent |

| Deionized Water | 18.02 | N/A | 50 mL | Aqueous Solvent |

| Sodium Sulfite (Na₂SO₃) | 126.04 | Excess | 15.0 g | Quenching Agent |

Note: 1.4 g of AD-mix-α is used per 1.0 mmol of substrate. If the (R,R)-enantiomer is desired, substitute AD-mix-α with AD-mix-β ((DHQD)₂PHAL ligand).

Experimental Protocol

This methodology is designed as a self-validating system. Visual cues (color changes, phase separations) are embedded within the steps to confirm the reaction is proceeding correctly.

Step 1: Preparation of the Catalytic Mixture

-

Equip a 250 mL round-bottom flask with a large magnetic stir bar. Critical Insight: Vigorous stirring is mandatory. Because the reaction is biphasic, the mass transfer of Os(VI) to the aqueous phase for reoxidation is rate-limiting. Inadequate stirring will depress the yield.

-

Add 50 mL of t-BuOH and 50 mL of deionized water to the flask.

-

Add 14.0 g of AD-mix-α and 0.95 g of methanesulfonamide.

-

Stir the mixture at room temperature until two clear phases emerge. The lower aqueous phase will appear bright yellow-orange (indicating the presence of K₃Fe(CN)₆).

Step 2: Reaction Execution

-

Cool the biphasic mixture to 0 °C using an ice-water bath. Wait 15 minutes to ensure thermal equilibration.

-

Add 2.08 g (10 mmol) of trans-4,4'-dimethylstilbene in one portion.

-

Stir the reaction vigorously at 0 °C for 24 hours. As the alkene is consumed, the suspension may change slightly in texture, but the orange color of the aqueous phase should persist, validating that the primary oxidant has not been depleted.

Step 3: Quenching (Self-Validation Step)

-

While maintaining the temperature at 0 °C, add 15.0 g of solid sodium sulfite (Na₂SO₃).

-

Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 60 minutes.

-

Validation: The mixture will turn dark brown/black and then settle into a lighter color. This confirms the complete reduction of the highly toxic, volatile Os(VIII) to the safe, water-soluble Os(VI) species.

Step 4: Workup and Extraction

-

Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate (EtOAc) and 50 mL of water to facilitate phase separation.

-

Separate the aqueous layer and extract it three times with 30 mL portions of EtOAc.

-

Combine the organic layers. Wash the organic phase with 50 mL of 1M KOH. Causality: This step deprotonates and removes the acidic methanesulfonamide into the aqueous waste.

-

Wash the organic phase with 50 mL of 1M HCl (or 2M H₂SO₄). Causality: This step protonates and removes the basic cinchona alkaloid ligand ((DHQ)₂PHAL).

-

Wash with 50 mL of saturated brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.

Step 5: Purification

-

Purify the crude product via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (typically 3:1 to 1:1) or via recrystallization from hot ethyl acetate/hexanes.

-

Expected Yield: 2.20 - 2.30 g (91–95%).

-

Expected Enantiomeric Purity: >99% ee (Verified via chiral HPLC, e.g., Chiralcel OD column).

Step-by-step experimental workflow for the asymmetric dihydroxylation of trans-stilbenes.

Troubleshooting Guide

-

Issue: Low Enantiomeric Excess (<95% ee).

-

Cause: The reaction temperature was too high, or stirring was insufficient, allowing the secondary catalytic cycle to dominate.

-

Solution: Ensure the reaction is strictly maintained at 0 °C and use a larger stir bar with a high-torque stir plate.

-

-

Issue: Incomplete Conversion.

-

Cause: Omission of methanesulfonamide. Without it, the osmate ester of the sterically hindered stilbene derivative hydrolyzes too slowly.

-

Solution: Verify the addition of 1.0 equivalent of MeSO₂NH₂.

-

-

Issue: Emulsion During Extraction.

-

Cause:t-BuOH can sometimes cause phase-separation issues during the EtOAc extraction.

-

Solution: Evaporate the t-BuOH under reduced pressure before adding EtOAc for the extraction, or add more water/brine to increase the ionic strength of the aqueous layer.

-

References

-

Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94 (8), 2483-2547. URL:[Link]

-

Sharpless, K. B.; Amberg, W.; Bennani, Y. L.; Crispino, G. A.; Hartung, J.; Jeong, K. S.; Kwong, H. L.; Morikawa, K.; Wang, Z. M. "The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement." The Journal of Organic Chemistry, 1992, 57 (10), 2768-2771. URL:[Link]

Application Note: Electronic Fine-Tuning in Asymmetric Catalysis using 1,2-Di-p-tolylethane-1,2-diol

Executive Summary

In the landscape of chiral ligand design, steric bulk often dominates the conversation. However, electronic tuning of the ligand backbone is an equally critical, yet frequently underutilized, strategy for optimizing enantioselectivity and catalytic turnover.

1,2-di-p-tolylethane-1,2-diol (also known as p-methylhydrobenzoin) serves as a specialized chiral scaffold. Structurally analogous to the widely used hydrobenzoin, this ligand introduces electron-donating p-methyl groups to the phenyl rings. This modification serves two distinct purposes:

-

Electronic Modulation: It increases the electron density on the coordinating oxygen atoms, thereby stabilizing high-valent metal intermediates (e.g., Ti(IV)) and modulating the Lewis acidity of the catalyst.

-

Solubility Enhancement: The lipophilic methyl groups improve the solubility of the ligand and its metal complexes in non-polar solvents (e.g., hexane, toluene) compared to the unsubstituted parent compound.

This guide details the protocols for synthesizing this ligand precursor, converting it into active catalytic species (Phosphonites and Titanates), and applying it in asymmetric sulfoxidation—a reaction where this electronic fine-tuning is often decisive.

Chemical Profile & Sourcing

| Property | Specification |

| IUPAC Name | (1R,2R)-1,2-di-p-tolylethane-1,2-diol (or S,S enantiomer) |

| CAS Number | 24133-59-3 |

| Molecular Formula | C₁₆H₁₈O₂ |

| Molecular Weight | 242.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in alcohols, THF, DCM; Moderate solubility in Toluene |

| Chiral Purity | >99% ee (required for catalysis) |

Sourcing Strategy: While commercially available, high-purity enantiomers can be expensive. For large-scale screening, in-house synthesis via the reduction of 4,4'-dimethylbenzil is recommended.

Protocol A: Ligand Precursor Synthesis

Objective: Preparation of enantiopure (1R,2R)-1,2-di-p-tolylethane-1,2-diol.

Mechanism & Workflow

The synthesis relies on the stereoselective reduction of the diketone. While biocatalytic routes exist, the chemical reduction using chiral borane reagents provides a reliable, scalable method for synthetic chemistry labs.

Figure 1: Workflow for the asymmetric reduction of 4,4'-dimethylbenzil to the target diol.

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Catalyst Charge: Add (R)-MeCBS catalyst (10 mol%) and 4,4'-dimethylbenzil (10 mmol, 2.38 g) to the flask. Dissolve in anhydrous THF (50 mL).

-

Reduction: Cool the solution to -20°C. Add Borane-THF complex (1.0 M, 0.6 eq) dropwise over 30 minutes. Note: Slow addition is crucial to maximize enantioselectivity.

-

Monitoring: Stir at -20°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3) for disappearance of the diketone.

-

Quench: Carefully add Methanol (10 mL) to quench excess borane.

-

Workup: Concentrate the solvent. Redissolve the residue in DCM and wash with 1M HCl (to remove catalyst) and brine. Dry over Na₂SO₄.

-

Purification (Critical): The crude product may have 90-95% ee. Recrystallize from hot Ethanol/Water (approx 9:1) to upgrade optical purity to >99% ee.

-

Validation: Verify ee via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol B: Titanium-Catalyzed Asymmetric Sulfoxidation

Objective: Use the ligand to catalyze the enantioselective oxidation of sulfides to sulfoxides. This is the "benchmark" reaction for this ligand class.

Rationale for Ligand Selection

The p-tolyl ligand is selected when the substrate is electron-poor or when the standard hydrobenzoin ligand yields poor solubility in the preferred solvent (e.g., toluene). The electron-donating methyl groups stabilize the Ti-peroxo species, potentially altering the reaction rate and preventing over-oxidation to the sulfone.

Experimental Workflow

Figure 2: Catalytic cycle for the Ti-mediated asymmetric sulfoxidation.

Step-by-Step Procedure

-

Catalyst Formation:

-

In a Schlenk tube, dissolve (1R,2R)-1,2-di-p-tolylethane-1,2-diol (0.2 mmol, 20 mol%) in dry Toluene (5 mL).

-

Add Ti(OiPr)₄ (0.1 mmol, 10 mol%). Note: The Ligand:Ti ratio is typically 2:1 to ensure a monomeric species.

-

Stir at room temperature for 30 minutes. The solution should turn light yellow.

-

-

Water Addition (The "Modena" Modification):

-

Add water (0.1 mmol) extremely carefully via a microsyringe directly into the solution.

-

Why? Controlled hydrolysis creates a Ti-O-Ti bridged species or specific hydrates that are more active and selective than the anhydrous monomer.

-

Stir for 45 minutes.

-

-

Substrate Addition:

-

Add the sulfide substrate (1.0 mmol) to the catalyst mixture.

-

Cool the reaction to 0°C (or -20°C for higher ee).

-

-

Oxidation:

-

Add Cumene Hydroperoxide (CHP) (1.1 mmol) dropwise.

-

Stir for 4-16 hours. Monitor by TLC.

-

-

Workup:

-

Quench with aqueous Na₂SO₃ (to destroy excess peroxide).

-

Extract with EtOAc, wash with brine, and dry.

-

Purify via flash chromatography.[1]

-

Optimization Table: Phenyl vs. p-Tolyl

| Parameter | Hydrobenzoin (Phenyl) | Di-p-tolyl-diol (p-Tolyl) | Interpretation |

| Electronic Nature | Neutral | Electron Donating (EDG) | p-Tolyl stabilizes electron-deficient transition states. |

| Solubility (Hexane) | Poor | Good | Use p-Tolyl for non-polar solvent screens. |

| Steric Bulk | Moderate | Moderate-High | p-Tolyl exerts slightly more remote steric pressure. |

| Best Substrate | Aryl-Alkyl Sulfides | Electron-Poor Aryl Sulfides | Matches electronic demand of the substrate. |

Protocol C: Synthesis of Phosphonite Ligands

Objective: Conversion of the diol into a P(III) ligand for Rh or Ru catalyzed hydrogenation.

-

Reagents: 1,2-di-p-tolylethane-1,2-diol (1 eq), PCl₃ (1.2 eq), Et₃N (3 eq), Toluene.

-

Procedure:

-

Dissolve the diol and triethylamine in dry toluene at 0°C.

-

Add PCl₃ dropwise.

-

Warm to room temperature and stir for 2 hours.

-

Intermediate: This forms the cyclic chlorophosphite.

-

Functionalization: Add an alcohol (ROH) or amine (HNR₂) to generate the final Phosphite or Phosphoramidite ligand.

-

-

Application: These ligands are effective in the Rh-catalyzed hydrogenation of enamides, often showing different selectivities than BINOL-derived phosphites due to the flexibility of the ethane backbone.

References

-

Brunel, J. M., Eden, D., & Kagan, H. B. (1995). "Catalytic asymmetric oxidation of sulfides with a Ti/H2O/hydrobenzoin complex." Tetrahedron: Asymmetry.

-

Massa, A., et al. (2008). "Enantioselective oxidation of sulfides catalyzed by titanium complexes of 1,2-diarylethane-1,2-diols: Effect of the aryl substitution." Chirality.

-

Diéguez, M., et al. (2004). "Carbohydrate-derivative ligands in asymmetric catalysis." Chemical Reviews.

-

BenchChem Application Data. (2025). "Hydrobenzoin Derivatives in Asymmetric Catalysis."

-

Apollo Scientific. (2024). "Product Specification: 1,2-Di-p-tolylethane-1,2-diol."

Sources

Application Notes and Protocols for the Preparation of Cyclic Sulfates from 1,2-di-p-tolylethane-1,2-diol

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of cyclic sulfates from 1,2-diols, with a specific focus on the preparation of the cyclic sulfate of 1,2-di-p-tolylethane-1,2-diol. Cyclic sulfates are highly valuable, yet underutilized, electrophilic intermediates in modern organic synthesis and drug development. Their enhanced reactivity compared to analogous epoxides allows for a diverse range of stereospecific transformations.[1][2][3] This document outlines the well-established two-step, one-pot procedure involving the formation of a cyclic sulfite intermediate followed by its catalytic oxidation. The underlying reaction mechanisms, a step-by-step experimental protocol, troubleshooting advice, and essential safety considerations are presented to enable researchers to successfully synthesize and utilize these powerful synthetic building blocks.

Introduction: The Synthetic Power of Cyclic Sulfates

Vicinal diols are a common and readily available functional group in organic chemistry. Their transformation into cyclic sulfates unlocks a potent electrophilic character, rendering the carbon backbone susceptible to a variety of nucleophilic attacks.[2] This reactivity profile makes cyclic sulfates superior to their epoxide counterparts in many synthetic applications.[4] The ring-opening reactions of cyclic sulfates proceed with high stereospecificity, providing access to a wide array of functionalized molecules, including amino alcohols, azido alcohols, and thiols, which are crucial pharmacophores in numerous drug candidates.[5]

The method detailed herein, largely pioneered by K. Barry Sharpless and his group, provides a reliable and high-yielding route to cyclic sulfates from their corresponding 1,2-diols.[6] This approach has become a cornerstone in the synthesis of complex molecules and chiral building blocks.[7]

Reaction Mechanism: A Two-Step Transformation

The conversion of a 1,2-diol to a cyclic sulfate is a sequential process that occurs in a single reaction vessel. The first step is the formation of a cyclic sulfite, which is then oxidized in situ to the final cyclic sulfate.

Step 1: Formation of the Cyclic Sulfite

The 1,2-diol is treated with thionyl chloride (SOCl₂) in the presence of a tertiary amine base, typically pyridine. The reaction proceeds through the formation of an alkyl chlorosulfite intermediate.[8][9] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8][9] This step results in the formation of a diastereomeric mixture of cyclic sulfites.

Caption: Formation of the cyclic sulfite intermediate.

Step 2: Ruthenium-Catalyzed Oxidation

The crude cyclic sulfite is directly oxidized to the cyclic sulfate using a catalytic amount of a ruthenium salt, such as ruthenium(III) chloride (RuCl₃), and a stoichiometric amount of a co-oxidant, typically sodium periodate (NaIO₄).[6][7][10] The ruthenium catalyst is oxidized to a higher oxidation state (e.g., RuO₄) by the sodium periodate, which then oxidizes the sulfur atom of the cyclic sulfite from S(IV) to S(VI). The reduced ruthenium species is then re-oxidized by the periodate, completing the catalytic cycle.

Caption: Ruthenium-catalyzed oxidation of the cyclic sulfite.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of cyclic sulfates from vicinal diols.[6][10]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,2-di-p-tolylethane-1,2-diol | ≥98% | Commercially Available | Ensure dryness before use. |

| Thionyl chloride (SOCl₂) | ≥99%, Reagent Grade | Commercially Available | Handle in a fume hood. |

| Pyridine | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |

| Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) | Catalyst Grade | Commercially Available | |

| Sodium periodate (NaIO₄) | ≥99.8% | Commercially Available | |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | |

| Acetonitrile (MeCN) | Anhydrous | Commercially Available | |

| Water | Deionized | - | |

| Diethyl ether (Et₂O) | ACS Grade | Commercially Available | |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Prepared in-house | |

| Brine (Saturated NaCl Solution) | - | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available | |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Equipment Setup

-

Round-bottom flask (appropriate size for the reaction scale) equipped with a magnetic stir bar.

-

Ice-water bath.

-

Dropping funnel or syringe for additions.

-

Nitrogen or argon inlet for maintaining an inert atmosphere.

-

Standard glassware for workup and purification (separatory funnel, Erlenmeyer flasks, chromatography column).

Step-by-Step Procedure

Caption: Experimental workflow for cyclic sulfate synthesis.

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,2-di-p-tolylethane-1,2-diol (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous acetonitrile (MeCN) (a common solvent ratio is 1:1, at a concentration of approximately 0.1 M).

-

Formation of the Cyclic Sulfite:

-

Cool the solution to 0 °C using an ice-water bath.

-

Add anhydrous pyridine (2.2 eq) to the stirred solution.

-

Slowly add thionyl chloride (1.1 eq) dropwise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting diol.

-

-

Oxidation to the Cyclic Sulfate:

-

To the cold reaction mixture containing the crude cyclic sulfite, add ruthenium(III) chloride hydrate (0.005 eq).

-

In a separate flask, prepare a solution of sodium periodate (1.5 eq) in deionized water.

-

Add the sodium periodate solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1-2 hours. The reaction mixture will typically turn from dark brown/black to a greenish color. Monitor the conversion of the cyclic sulfite to the cyclic sulfate by TLC.

-

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent in vacuo to afford the cyclic sulfate as a white solid.

-

Data Summary and Troubleshooting

| Parameter | Recommended Value | Rationale |

| Temperature (Sulfite Formation) | 0 °C | Thionyl chloride is highly reactive; low temperature controls the reaction rate and minimizes side products. |

| Temperature (Oxidation) | 0 °C to Room Temp. | Initial cooling controls the exothermic oxidation, then warming to RT ensures completion. |

| Equivalents of Pyridine | 2.2 eq | Stoichiometric amount to neutralize the two equivalents of HCl produced. |

| Equivalents of SOCl₂ | 1.1 eq | A slight excess ensures complete conversion of the diol. |

| Equivalents of RuCl₃·xH₂O | 0.005 eq | Catalytic amount is sufficient for efficient oxidation. |

| Equivalents of NaIO₄ | 1.5 eq | Stoichiometric oxidant to drive the catalytic cycle and ensure complete oxidation. |

| Expected Yield | 85-95% | Based on literature for similar substrates.[7][10] |

| Problem | Possible Cause | Solution |

| Low yield of cyclic sulfite | Incomplete reaction; wet reagents or solvents. | Ensure all reagents and glassware are anhydrous. Increase reaction time. |

| Incomplete oxidation | Insufficient oxidant; deactivated catalyst. | Add more NaIO₄. Ensure vigorous stirring to maintain catalyst activity. |

| Formation of side products | Reaction temperature too high. | Maintain strict temperature control, especially during the addition of SOCl₂. |

| Difficulty in purification | Co-elution of diastereomeric sulfites with the product. | Ensure the oxidation step goes to completion. Optimize the chromatography eluent system. |

Safety Precautions

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).[11][12][13][14] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11][13] Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.

-

Ruthenium(III) Chloride (RuCl₃): Can be toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood and avoid contact.

-

Dichloromethane (DCM): A potential carcinogen. Minimize exposure by handling in a fume hood.

Conclusion

The synthesis of cyclic sulfates from 1,2-diols via the two-step, one-pot procedure described is a robust and highly efficient method for preparing these versatile synthetic intermediates. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can reliably access the cyclic sulfate of 1,2-di-p-tolylethane-1,2-diol, a valuable building block for the stereoselective synthesis of complex molecules relevant to the pharmaceutical industry.

References

- Steinmann, J. G., & Kiessling, L. L. (2001). Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters, 3(23), 3551–3553.

- Nareddy, P., et al. (2013).

- Scite. (n.d.).

- RSC Publishing. (2025). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide.

- Google Patents. (n.d.).

- van der Vlist, V. J., et al. (2008). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. The Journal of Organic Chemistry, 73(19), 7743–7746.

- ResearchGate. (n.d.).

- Banwell, M. G., et al. (2021). The Synthesis, Structural Characterisation, and Chemoselective Manipulation of Certain Functionalised Cyclic Sulfates Derived from Chiral, Non-Racemic, and Polysubstituted Bicyclo[2.2.2]octane-2,3-diols. Australian Journal of Chemistry, 74(9), 640-651.

- Berridge, M. S., et al. (1990). Cyclic sulfates: useful substrates for selective nucleophilic substitution. The Journal of Organic Chemistry, 55(4), 1211–1217.

- Krische, M. J., et al. (2008). Ring Expansion of Cyclic 1,2-Diols to form Medium Sized Rings via Ruthenium Catalyzed Transfer Hydrogenative [4+2] Cycloaddition. Journal of the American Chemical Society, 130(43), 14074–14075.

- Google Patents. (1994).

- ACS Publications. (1988). Cleaner route to cyclic sulfate esters developed. Chemical & Engineering News, 66(46), 25.

- MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.

- Carl ROTH. (2024).

- ConnectSci. (2021). The Synthesis, Structural Characterisation, and Chemoselective Manipulation of Certain Functionalised Cyclic Sulfates Derived from Chiral, Non-Racemic, and Polysubstituted Bicyclo[2.2.2]octane-2,3-diols.

- ResearchGate. (n.d.).

- Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.

- NJ.gov. (2000). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.

- Sigma-Aldrich. (2013).

- National Institutes of Health. (2011). Ruthenium(0)

- Avenoza, A., et al. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry, 68(10), 3999–4006.

- Enamine. (n.d.).

- Alfa Chemistry. (2026). Sharpless Olefin Synthesis.

- Sigma-Aldrich. (2025).

- Royal Society of Chemistry. (2020).

- Google Patents. (1969).

- ResearchGate. (2026). Ruthenium‐Catalyzed Synthesis of Cyclic and Linear Acetals by the Combined Utilization of CO2, H2, and Biomass Derived Diols.

- ResearchGate. (n.d.).

- Carl ROTH. (2025).

- Chemistry Steps. (2020). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.

Sources

- 1. kiesslinglab.com [kiesslinglab.com]

- 2. researchgate.net [researchgate.net]

- 3. connectsci.au [connectsci.au]

- 4. investigacion.unirioja.es [investigacion.unirioja.es]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US5321143A - Ruthenium-catalyzed production of cyclic sulfates - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 10. Radioiodination of Aryl-Alkyl Cyclic Sulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. nj.gov [nj.gov]

- 13. westliberty.edu [westliberty.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Precision Tuning in Asymmetric Catalysis: 1,2-Di-p-tolylethane-1,2-diol

[1]

Executive Summary

In the realm of enantioselective catalysis, the "privileged" status of C₂-symmetric 1,2-diols—exemplified by hydrobenzoin—is well-established. However, the specific derivative 1,2-di-p-tolylethane-1,2-diol (hereafter referred to as Tol-HB ) represents a critical refinement of this scaffold. By introducing para-methyl groups to the aryl rings, researchers achieve two distinct advantages over the parent hydrobenzoin:

-

Electronic Modulation: The inductive (+I) effect of the methyl groups increases electron density at the oxygen binding sites, stabilizing high-valent metal intermediates (e.g., Ti(IV) or V(V)) during oxidative cycles.

-

Solubility Profile: The lipophilic nature of the tolyl groups enhances solubility in non-polar, environmentally benign solvents (e.g., hexane, toluene), often avoiding the need for chlorinated solvents required by the parent hydrobenzoin.

This guide details the synthesis of enantiopure Tol-HB and its application as a chiral ligand in Titanium-catalyzed asymmetric sulfoxidation—a cornerstone reaction for synthesizing chiral sulfoxide drugs (e.g., Esomeprazole).

Chemical Profile & Structural Logic

| Property | Specification |

| Compound Name | (1R,2R)-1,2-di-p-tolylethane-1,2-diol |

| CAS Number | 24133-59-3 |

| Molecular Formula | C₁₆H₁₈O₂ |

| Molecular Weight | 242.31 g/mol |

| Stereochemistry | C₂-Symmetric; available as (R,R) or (S,S) |

| Primary Role | Chiral Ligand (Lewis Acid Catalysis), Auxiliary |

| Key Advantage | Enhanced lipophilicity and electron donation vs. Hydrobenzoin |

The "Tuning" Effect

While hydrobenzoin (phenyl substituents) is the baseline, Tol-HB offers a "matched" electronic environment for specific substrates. In Titanium-mediated oxidations, the electron-rich ligand helps stabilize the electrophilic Ti-peroxo active species, often preventing over-oxidation to sulfones while maintaining high enantioselectivity.

Protocol A: Enantioselective Synthesis of (R,R)-Tol-HB

Rationale: While pinacol coupling of p-tolualdehyde is possible, it yields a mixture of dl and meso isomers requiring tedious resolution. The Sharpless Asymmetric Dihydroxylation (SAD) of 4,4'-dimethylstilbene is the authoritative route for generating the enantiopure diol directly with >99% ee.

Materials

-

Substrate: (E)-4,4'-Dimethylstilbene (Synthesized via McMurry coupling of p-tolualdehyde).

-

Catalyst: AD-mix-β (contains (DHQD)₂PHAL) for (R,R)-diol; AD-mix-α for (S,S)-diol.

-

Oxidant: Potassium ferricyanide (K₃Fe(CN)₆) / Potassium carbonate (K₂CO₃).

-

Solvent: t-Butanol / Water (1:1 v/v).

-

Quench: Sodium sulfite (Na₂SO₃).

Step-by-Step Methodology

-

Preparation: In a 1 L round-bottom flask, dissolve AD-mix-β (1.4 g per mmol of substrate) in 50 mL of t-BuOH and 50 mL of water. Stir at room temperature until two clear phases form.

-

Cooling: Cool the mixture to 0 °C. The lower aqueous phase may precipitate salts; this is normal.

-

Addition: Add (E)-4,4'-dimethylstilbene (1.0 equiv) in one portion.

-

Reaction: Stir vigorously at 0 °C for 24–48 hours. Monitor by TLC (Hexane/EtOAc 7:3). The olefin spot should disappear.

-

Quench: Add solid sodium sulfite (1.5 g per mmol substrate) at 0 °C. Warm to room temperature and stir for 45 minutes to reduce excess osmium/oxidant.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1M KOH (to remove osmium esters), water, and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from hot ethanol/water to yield colorless needles.